molecular formula C11H5Cl4NO2 B1207317 (3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone CAS No. 81910-06-7

(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone

Cat. No. B1207317
CAS RN: 81910-06-7
M. Wt: 325 g/mol
InChI Key: WEZZHODHNYWVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone is a natural product found in Streptomyces and Streptomyces fumanus with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone and its derivatives have been explored in various chemical syntheses. For instance, Kimbaris and Varvounis (2000) describe the reduction of related compounds to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, a structure of interest in organic chemistry (Kimbaris & Varvounis, 2000). Another study by Alizadeh, Moafi, and Zhu (2015) reports a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of these compounds in synthetic chemistry (Alizadeh, Moafi, & Zhu, 2015).

Biological Activity and Applications

Several studies have investigated the biological activities of these compounds. For example, Murthy and Shashikanth (2012) synthesized novel aryl methanones derivatives and evaluated their antimicrobial activities, demonstrating significant activity against various bacteria (Murthy & Shashikanth, 2012). Singh, Singh, and Bhanuka (2016) explored the synthesis of organotin(IV) complexes with these compounds, revealing potent antibacterial properties and potential as drugs (Singh, Singh, & Bhanuka, 2016).

Molecular Structure and Analysis

Lakshminarayana et al. (2009) conducted a study on the crystal and molecular structure analysis of a related compound, providing insights into its molecular architecture (Lakshminarayana et al., 2009). This type of analysis is crucial for understanding the compound's properties and potential applications in various fields, including medicinal chemistry and materials science.

properties

CAS RN

81910-06-7

Molecular Formula

C11H5Cl4NO2

Molecular Weight

325 g/mol

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H

InChI Key

WEZZHODHNYWVJY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl

synonyms

pyrrolomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
Reactant of Route 2
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
Reactant of Route 3
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
Reactant of Route 4
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
Reactant of Route 5
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
Reactant of Route 6
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone

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